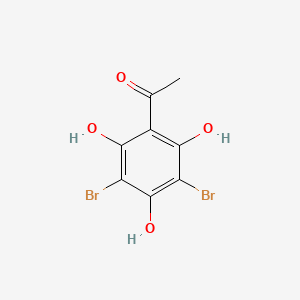
Acetophenone, 3',5'-dibromo-2',4',6'-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- is a brominated derivative of acetophenone, characterized by the presence of three hydroxyl groups and two bromine atoms on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- typically involves the bromination of 2,4,6-trihydroxyacetophenone. The reaction is carried out using bromine in an organic solvent such as chloroform or acetic acid. The reaction conditions include refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
Scientific Research Applications
Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity and function.
Pathways Involved: It may modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxyacetophenone: Lacks bromine atoms, making it less reactive in certain substitution reactions.
3’,5’-Dibromo-2’-hydroxyacetophenone: Contains fewer hydroxyl groups, affecting its solubility and reactivity.
Uniqueness
Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- is unique due to the combination of multiple hydroxyl groups and bromine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
63990-67-0 |
|---|---|
Molecular Formula |
C8H6Br2O4 |
Molecular Weight |
325.94 g/mol |
IUPAC Name |
1-(3,5-dibromo-2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Br2O4/c1-2(11)3-6(12)4(9)8(14)5(10)7(3)13/h12-14H,1H3 |
InChI Key |
LBLJLTFUJGPYID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1O)Br)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


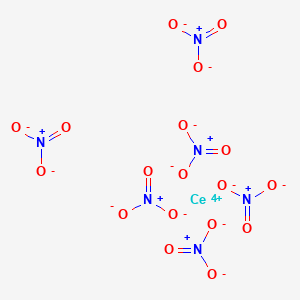
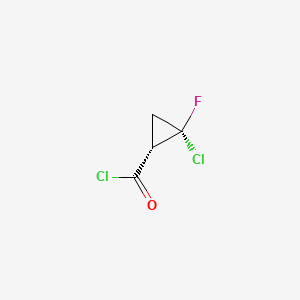
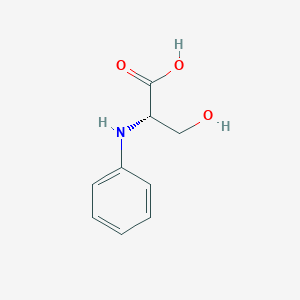
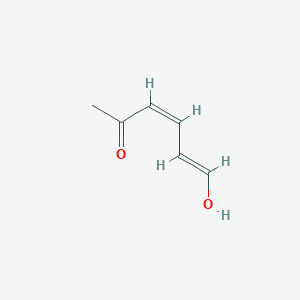
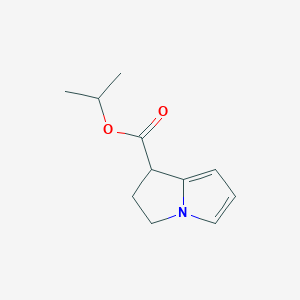
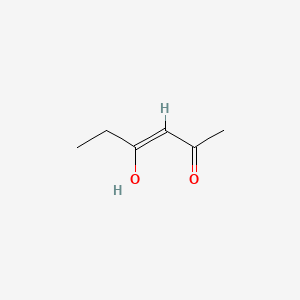
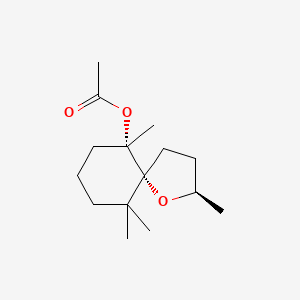

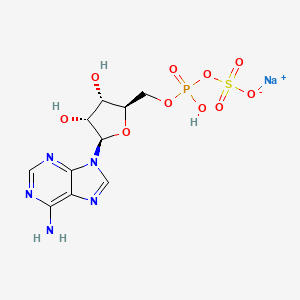
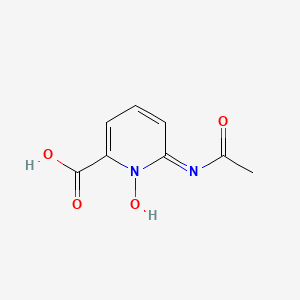
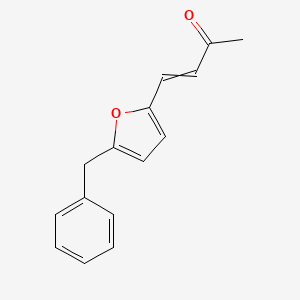

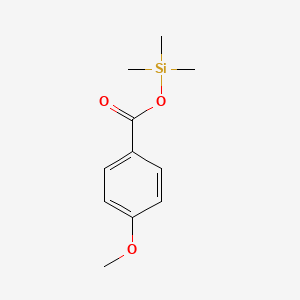
![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
